molecular formula C18H11Cl3F3N3O3S B11087278 Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

Cat. No.: B11087278
M. Wt: 512.7 g/mol
InChI Key: YDQRJSCKAYXCDN-UHFFFAOYSA-N
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Description

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate is a complex organic compound that features a benzothiazole ring, chlorinated benzoyl groups, and a trifluoropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of Chlorinated Benzoyl Groups: The benzothiazole intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.

    Addition of the Trifluoropropanoate Moiety: The final step involves the esterification of the intermediate with methyl 3,3,3-trifluoropropanoate under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate is unique due to its combination of a benzothiazole ring with chlorinated benzoyl groups and a trifluoropropanoate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C18H11Cl3F3N3O3S

Molecular Weight

512.7 g/mol

IUPAC Name

methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C18H11Cl3F3N3O3S/c1-30-15(29)17(18(22,23)24,26-14(28)10-4-2-8(19)6-11(10)21)27-16-25-12-5-3-9(20)7-13(12)31-16/h2-7H,1H3,(H,25,27)(H,26,28)

InChI Key

YDQRJSCKAYXCDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC2=C(S1)C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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